molecular formula C14H12N4O3 B14516616 2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide CAS No. 62526-16-3

2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide

Cat. No.: B14516616
CAS No.: 62526-16-3
M. Wt: 284.27 g/mol
InChI Key: LDEFMALMRXSCMB-UHFFFAOYSA-N
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Description

2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide is an organic compound that belongs to the class of hydrazones. It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with a carbonyl compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide typically involves the reaction of 4-nitrophenylhydrazine with N-phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazone group can be reduced to a hydrazine derivative using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: 2-[2-(4-Aminophenyl)hydrazinylidene]-N-phenylacetamide.

    Reduction: 2-[2-(4-Nitrophenyl)hydrazine]-

Properties

CAS No.

62526-16-3

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

2-[(4-nitrophenyl)hydrazinylidene]-N-phenylacetamide

InChI

InChI=1S/C14H12N4O3/c19-14(16-11-4-2-1-3-5-11)10-15-17-12-6-8-13(9-7-12)18(20)21/h1-10,17H,(H,16,19)

InChI Key

LDEFMALMRXSCMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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